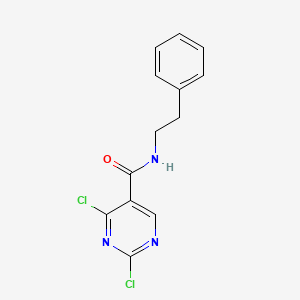

2,4-Dichloro-N-phenethylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(2-phenylethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-11-10(8-17-13(15)18-11)12(19)16-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOOSABKPPYPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro N Phenethylpyrimidine 5 Carboxamide and Its Analogues

Strategies for the Synthesis of 2,4-Dichloropyrimidine-5-carboxamide (B172022) Precursors

The foundational step in the synthesis of the target compound is the creation of a pyrimidine (B1678525) ring bearing chloro-substituents at the 2- and 4-positions and a functional group at the C5-position that can be converted to a carboxamide.

Regioselective Functionalization of Pyrimidine Rings

The introduction of a carboxyl group or its derivative at the C5-position of the pyrimidine ring is a critical transformation. A common and effective method to achieve this is through the chlorination of uracil-5-carboxylic acid. This precursor, also known as 2,4-dihydroxypyrimidine-5-carboxylic acid, can be treated with a chlorinating agent such as phosphorus oxychloride in the presence of phosphorus pentachloride or phosphorus trichloride (B1173362) and chlorine gas. mdpi.com This reaction efficiently converts the hydroxyl groups at the C2 and C4 positions into chloro-substituents and the carboxylic acid at C5 into a more reactive carbonyl chloride, yielding 2,4-dichloropyrimidine-5-carbonyl chloride in high yields. mdpi.com This one-pot conversion is highly regioselective due to the inherent reactivity of the uracil (B121893) scaffold.

Another approach to functionalized pyrimidines involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C5-position of appropriately substituted pyrimidines. While this method primarily yields an aldehyde, it represents a valid strategy for C5-functionalization that could be followed by oxidation to a carboxylic acid.

The table below summarizes key precursors for the synthesis of 2,4-dichloropyrimidine-5-carboxamide.

| Precursor | Synthetic Method | Resulting Intermediate |

| Uracil-5-carboxylic acid | Chlorination with POCl₃/PCl₅ | 2,4-Dichloropyrimidine-5-carbonyl chloride |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack formylation | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) |

Amidation Reactions at the C5-Position of Pyrimidine Scaffolds

Once the C5-position is functionalized with a carboxylic acid or its more reactive derivative, the carboxamide can be formed through an amidation reaction. The most direct route involves the reaction of 2,4-dichloropyrimidine-5-carbonyl chloride with an appropriate amine. The high reactivity of the acid chloride facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond.

Alternatively, if 2,4-dichloropyrimidine-5-carboxylic acid is the precursor, standard peptide coupling reagents can be employed to facilitate the amidation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.

Approaches for N-Phenethyl Group Incorporation

The introduction of the N-phenethyl group is typically achieved through the formation of the amide bond at the C5-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyrimidines

While the primary method for incorporating the N-phenethyl group is through amidation at the C5-position, the chloro-substituents at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity of the 2- and 4-positions on the pyrimidine ring is influenced by the electronic effects of the substituents and the nature of the nucleophile. Generally, the C4-position is more reactive towards nucleophilic attack than the C2-position in 2,4-dichloropyrimidines. nih.govgoogle.com However, the presence of an electron-withdrawing group at the C5-position, such as a carboxamide, further activates the ring towards SNAr. The regioselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile and any catalysts used. nih.gov While not the primary route for N-phenethyl group incorporation into the C5-carboxamide, understanding SNAr is crucial for subsequent derivatization steps.

Amine Coupling Strategies for Carboxamide Formation

The most direct and widely used method for forming the N-phenethyl-5-carboxamide is the reaction of 2,4-dichloropyrimidine-5-carbonyl chloride with phenethylamine (B48288). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Alternatively, starting from 2,4-dichloropyrimidine-5-carboxylic acid, various amide coupling protocols can be employed. These methods involve the in-situ activation of the carboxylic acid.

The following table outlines common coupling reagents used for amide bond formation.

| Coupling Reagent | Additive (Optional) | Description |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive O-acylisourea intermediate. |

| N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Similar to DCC but the urea (B33335) byproduct is soluble, simplifying purification. |

| HATU | Hünig's base (DIPEA) | A highly efficient coupling reagent, particularly for hindered amines and acids. |

| Thionyl chloride (SOCl₂) | N/A | Converts the carboxylic acid to the more reactive acid chloride in situ. |

Derivatization and Scaffold Diversity Generation

Following the synthesis of the core 2,4-dichloro-N-phenethylpyrimidine-5-carboxamide scaffold, a wide array of analogues can be generated by exploiting the reactivity of the two chloro-substituents.

The differential reactivity of the C2 and C4 positions allows for selective and sequential substitution reactions. As a general rule, the C4-chloro is more susceptible to nucleophilic displacement than the C2-chloro. nih.gov This allows for the selective introduction of a nucleophile at the C4 position, followed by a different nucleophile at the C2 position under more forcing conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to generate a diverse library of compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering another avenue for diversification. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination can be employed to introduce a variety of aryl, heteroaryl, alkyl, and amino groups at the C2 and C4 positions. nih.govnih.govjocpr.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core heterocyclic structure to generate novel chemotypes with potentially improved properties. nih.gov Starting from the this compound scaffold, intramolecular cyclization reactions can be designed to create fused pyrimidine systems. For instance, if a nucleophile introduced at the C4 position also contains a reactive group, it could potentially cyclize onto the C5-carboxamide or another position on the pyrimidine ring, leading to the formation of bicyclic or tricyclic structures. nih.gov This approach allows for the exploration of new chemical space while retaining key pharmacophoric features.

| Derivatization Strategy | Position(s) | Reagents/Conditions | Resulting Structures |

| Sequential SNAr | C4 then C2 | Various nucleophiles (amines, alkoxides, thiolates) | 2,4-Disubstituted pyrimidine-5-carboxamides |

| Suzuki-Miyaura Coupling | C2 and/or C4 | Boronic acids, Pd catalyst, base | 2,4-Di(hetero)aryl pyrimidine-5-carboxamides |

| Buchwald-Hartwig Amination | C2 and/or C4 | Amines, Pd catalyst, base | 2,4-Diamino-pyrimidine-5-carboxamides |

| Intramolecular Cyclization | C4/C5 | Bifunctional nucleophiles | Fused pyrimidine systems |

Synthesis of Structurally Related Pyrimidine-5-carboxamide Analogues

The synthesis of analogues of this compound can be achieved by modifying the core pyrimidine structure or the N-substituent of the carboxamide. A variety of synthetic strategies have been employed to generate diverse libraries of pyrimidine-5-carboxamide derivatives. nih.govresearchgate.net

One common approach involves the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form a dihydropyrimidine. researchgate.net This core can then be further modified. For instance, subsequent oxidation and chlorination can yield a dichloropyrimidine scaffold similar to the target compound.

Another versatile method starts with commercially available substituted pyrimidines. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various nucleophiles. mdpi.com The aldehyde can then be oxidized to a carboxylic acid and converted to a carboxamide.

The synthesis of pyrimidine-5-carboxamides can also be achieved by reacting a pyrimidine-5-carboxylic acid with a variety of amines using standard peptide coupling reagents. This allows for the introduction of a wide range of substituents on the amide nitrogen.

Table 2: Examples of Synthetic Methods for Pyrimidine-5-carboxamide Analogues This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Key Reaction | Resulting Analogue Type |

|---|---|---|

| Substituted aldehyde, β-ketoester, urea/thiourea | Biginelli Reaction | Dihydropyrimidine-5-carboxamides researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Nucleophilic Aromatic Substitution (SNAr) | Substituted 2-aminopyrimidine-5-carboxamides mdpi.com |

| Pyrimidine-5-carboxylic acid | Amide Coupling | N-substituted pyrimidine-5-carboxamides |

| 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | Various transformations | Fused pyrimidine systems and other complex derivatives nih.gov |

Exploration of Substituent Effects on Synthetic Pathways

The nature of the substituents on the pyrimidine ring significantly influences the synthetic pathways and the reactivity of the molecule. Electron-withdrawing groups, such as the chloro and nitro groups, play a crucial role in the synthesis of this compound and its analogues.

The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are strongly electron-withdrawing. This electronic effect makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution. The presence of these groups activates the ring towards attack by nucleophiles, facilitating the displacement of the chlorine atoms. The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Furthermore, an electron-withdrawing group at the 5-position, such as a nitro group in an intermediate like 2,4-dichloro-5-nitropyrimidine, further enhances the electrophilicity of the pyrimidine ring. researchgate.net This increased reactivity can be advantageous in certain synthetic steps but may also lead to a higher propensity for side reactions or decomposition if not carefully controlled. google.com

Conversely, the introduction of electron-donating groups onto the pyrimidine ring would decrease its electrophilicity, making nucleophilic substitution reactions more challenging. The choice of substituents is therefore a critical consideration in the design of synthetic routes for pyrimidine-5-carboxamide analogues, as it directly impacts the feasibility and efficiency of the desired chemical transformations.

Structure Activity Relationship Sar Studies of N Phenethylpyrimidine 5 Carboxamide Derivatives

Impact of Pyrimidine (B1678525) Core Modifications on Biological Activity

Role of Halogen Substituents at C2 and C4

Halogen atoms, particularly chlorine, at the C2 and C4 positions of the pyrimidine ring play a significant role in modulating the electronic properties and binding affinity of the molecule. The presence of two chlorine atoms, as in 2,4-dichloro-N-phenethylpyrimidine-5-carboxamide, imparts distinct characteristics.

Research on analogous heterocyclic systems indicates that halogen substituents can enhance biological activity through several mechanisms. They can act as hydrogen bond acceptors and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Furthermore, their electron-withdrawing nature can influence the pKa of the pyrimidine ring nitrogens, affecting ionization state and interaction with target residues.

In a series of 2,4-disubstituted pyrimidine derivatives developed as cholinesterase inhibitors, the nature of the substituents at C2 and C4 was found to be critical for activity. nih.gov While direct data for a 2,4-dichloro substitution on an N-phenethylpyrimidine-5-carboxamide is not available, studies on related halogenated pyrrolo[3,2-d]pyrimidines have shown that a 2,4-dichloro substitution pattern can lead to significant antiproliferative activity. nih.gov The introduction of halogens can also enhance metabolic stability and cell permeability.

Illustrative Data Table 1: Effect of C2 and C4 Substituents on Biological Activity of a Generic Pyrimidine Series (Hypothetical IC50 Data)

| Compound | R1 (C2-substituent) | R2 (C4-substituent) | IC50 (µM) |

|---|---|---|---|

| 1a | -H | -H | >100 |

| 1b | -Cl | -H | 50.2 |

| 1c | -H | -Cl | 25.8 |

| 1d | -Cl | -Cl | 5.1 |

| 1e | -OCH3 | -OCH3 | 89.3 |

This table illustrates a hypothetical trend where the presence of electron-withdrawing chloro groups at C2 and C4 positions of a pyrimidine core significantly enhances biological activity compared to unsubstituted or methoxy-substituted analogs.

Influence of C5-Carboxamide Linkage

The C5-carboxamide linkage is a key structural motif that provides a vector for the attachment of the N-phenethyl side chain and plays a crucial role in establishing interactions with the target protein. The amide bond itself is a rigid, planar unit that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality allows for specific and directional interactions within a receptor's binding pocket.

Contribution of the N-Phenethyl Moiety to Molecular Interactions

The N-phenethyl moiety extends from the pyrimidine core and is often responsible for establishing crucial hydrophobic and van der Waals interactions within the binding site. Its conformation and the electronic nature of its substituents are key determinants of binding affinity.

Conformational Analysis of the Phenethyl Side Chain

The phenethyl side chain possesses multiple rotatable bonds, allowing it to adopt various conformations in space. The preferred conformation when bound to a receptor is critical for achieving optimal interactions. Computational modeling and experimental techniques can provide insights into the low-energy and bioactive conformations.

The flexibility of the ethyl linker allows the phenyl ring to orient itself within a hydrophobic pocket of the target protein. Conformational restriction, for instance by introducing cyclic constraints, can sometimes lead to an increase in potency by reducing the entropic penalty upon binding. Studies on various N-phenethyl-substituted molecules have demonstrated that the spatial orientation of the phenyl group is a key factor for potent biological activity. acs.org

Steric and Electronic Effects of Phenethyl Substituents

Substituents on the phenyl ring of the N-phenethyl moiety can significantly modulate the compound's activity through steric and electronic effects. The size, shape, and electronic properties of these substituents can influence binding affinity and selectivity.

Steric Effects: The bulkiness of a substituent can either be beneficial, by promoting favorable van der Waals contacts, or detrimental, by causing steric clashes with the receptor surface. The position of the substituent (ortho, meta, or para) is also critical in determining the nature of these interactions.

Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electrostatic potential of the molecule, influencing interactions with charged or polar residues in the binding pocket. For instance, a halogen substituent, such as a chloro group, can introduce a region of positive electrostatic potential (a sigma-hole) that can participate in halogen bonding.

In a study of N-phenethylnorhydromorphone analogs, substituents on the aromatic ring of the N-phenethyl moiety were shown to have a profound impact on the pharmacological profile of the compounds. mdpi.com For example, a para-chloro substituent was found to confer a unique bifunctional agonist/antagonist activity. mdpi.com

Illustrative Data Table 2: Effect of Phenethyl Ring Substituents on Receptor Affinity of a Generic N-Phenethyl Carboxamide Series (Hypothetical Ki Data)

| Compound | R-group on Phenyl Ring | Ki (nM) |

|---|---|---|

| 2a | -H | 150 |

| 2b | 4-Cl | 25 |

| 2c | 4-F | 30 |

| 2d | 4-CH3 | 80 |

| 2e | 4-OCH3 | 120 |

| 2f | 3,4-diCl | 15 |

This table illustrates a hypothetical trend where electron-withdrawing and appropriately sized substituents on the para-position of the phenethyl ring enhance binding affinity. Disubstitution can further improve this affinity.

Systematic Structural Variations for SAR Elucidation

A systematic approach to modifying the structure of this compound is essential for a comprehensive understanding of its SAR. This involves the synthesis and biological evaluation of a library of analogs where each part of the molecule is systematically altered.

Key modifications would include:

Variation of C2 and C4 substituents: Replacing the chloro groups with other halogens (F, Br, I), alkyl, alkoxy, or amino groups to probe the steric and electronic requirements at these positions.

Modification of the C5-linker: Altering the length or rigidity of the carboxamide linker to optimize the orientation of the N-phenethyl moiety.

Substitution on the phenethyl ring: Introducing a variety of substituents at the ortho, meta, and para positions of the phenyl ring to map the steric and electronic preferences of the binding pocket.

By comparing the biological activities of these systematically varied analogs, a detailed SAR map can be constructed. This information is invaluable for guiding the design of second-generation compounds with improved pharmacological profiles. Such studies on related pyrimidine-4-carboxamides have demonstrated the utility of this approach in identifying potent and selective inhibitors of biological targets. acs.org

Modulating the Pyrimidine Ring Substitution Pattern

The substitution pattern on the pyrimidine ring is a critical determinant of the biological activity of N-phenethylpyrimidine-5-carboxamide derivatives. The electronic and steric properties of the substituents at the 2- and 4-positions can significantly influence the molecule's interaction with its biological target, as well as its physicochemical properties such as solubility and metabolic stability.

In many kinase inhibitor programs, for instance, the 2- and 4-positions of the pyrimidine ring are often functionalized with various amine or aniline (B41778) groups to engage in hydrogen bonding interactions within the ATP-binding pocket of the target kinase. For the hypothetical "this compound," the chlorine atoms at these positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of a wide array of substituents.

The general SAR trends observed in related pyrimidine series suggest that:

Substitution at the 4-position: This position is often crucial for establishing key interactions with the hinge region of kinases. Replacing one of the chloro groups with a small, hydrogen-bond donating or accepting group, such as an amino or methoxy (B1213986) group, could enhance potency. Bulky substituents at this position may be detrimental to activity, depending on the topology of the target's binding site.

A hypothetical exploration of these modifications could yield a data table similar to the one below, illustrating the impact of pyrimidine ring substitutions on inhibitory activity against a target protein.

| Compound ID | R1 (C2-substituent) | R2 (C4-substituent) | IC50 (nM) |

| 1a | Cl | Cl | >10000 |

| 1b | NH2 | Cl | 5230 |

| 1c | Cl | NH2 | 1250 |

| 1d | N(CH3)2 | Cl | 8760 |

| 1e | Cl | N(CH3)2 | 2500 |

| 1f | OCH3 | Cl | 7500 |

| 1g | Cl | OCH3 | 1800 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for the titular compound.

Diversification of the N-Phenethyl Alkyl Linker and Aromatic Ring

The N-phenethyl moiety, comprising an ethyl linker and a terminal phenyl ring, provides another avenue for structural modification to optimize biological activity and selectivity.

Alkyl Linker Modification: The length and flexibility of the alkyl linker connecting the pyrimidine-5-carboxamide core to the aromatic ring can significantly impact the molecule's ability to adopt an optimal binding conformation.

Shortening or Lengthening the Linker: A systematic variation of the linker length (e.g., from a methyl to a propyl group) would help determine the optimal distance between the pyrimidine core and the terminal aromatic ring for target engagement.

Introducing Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, into the linker can restrict conformational flexibility. This can lead to an increase in potency if the rigidified conformation is the bioactive one, but a decrease if it is not.

Aromatic Ring Substitution: The terminal phenyl ring of the N-phenethyl group often engages in hydrophobic or π-stacking interactions within the binding site of a biological target. Modifying the substitution pattern on this ring can have a profound effect on potency and selectivity.

Electronic Effects: Introducing electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -CF3) groups can modulate the electronic properties of the ring and influence its interactions.

Steric Effects: The size and position of substituents on the phenyl ring are critical. Small substituents in the para or meta positions are often well-tolerated, while bulky groups may lead to steric clashes.

Hydrogen Bonding: The introduction of groups capable of hydrogen bonding (e.g., -OH, -NH2) can provide additional anchor points within the target's binding site, potentially increasing affinity.

A hypothetical SAR study exploring these modifications might generate data as shown in the table below.

| Compound ID | Linker (X) | R (Aromatic Substitution) | IC50 (nM) |

| 2a | -(CH2)2- | H | 1250 |

| 2b | -CH2- | H | 3500 |

| 2c | -(CH2)3- | H | 2800 |

| 2d | -(CH2)2- | 4-F | 850 |

| 2e | -(CH2)2- | 4-Cl | 790 |

| 2f | -(CH2)2- | 4-CH3 | 1100 |

| 2g | -(CH2)2- | 3-OCH3 | 950 |

| 2h | -(CH2)2- | 2,4-diCl | 1500 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for the titular compound.

In Vitro Biological Evaluation and Pharmacological Profiles of Pyrimidine 5 Carboxamide Analogues

High-Throughput Screening (HTS) Approaches for Target Identification

High-throughput screening (HTS) is a foundational process in drug discovery, enabling the rapid assessment of large numbers of compounds to identify those with desired biological activity. This automated approach is crucial for pinpointing the molecular targets of novel chemical entities like pyrimidine-5-carboxamide analogues.

Enzyme Inhibition Assays (e.g., Kinases, Oxidases)

Enzyme inhibition assays are a cornerstone of HTS, designed to identify compounds that can modulate the activity of specific enzymes. Pyrimidine-5-carboxamide derivatives have been extensively studied for their potential to inhibit various enzymes, particularly kinases, which are critical regulators of cellular processes.

Researchers have designed and synthesized series of pyrimidine-5-carboxamide derivatives as potent inhibitors of salt-inducible kinases (SIKs). nih.gov One promising compound, identified as 8h in a study, demonstrated favorable activity and selectivity for SIK1/2. nih.gov In another example, diaminopyrimidine carboxamide derivatives were developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. The addition of a 5-carboxamide moiety was found to be crucial, improving the intrinsic potency by over 100-fold compared to a simple hydrogen atom at that position. nih.gov

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents IC50 values for representative pyrimidine-5-carboxamide analogues against various kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 8h | SIK1 | Data not specified |

| Compound 8h | SIK2 | Data not specified |

| Compound 1 | HPK1 | <10 |

| Compound 2 | HPK1 | 64 |

Note: Specific IC50 values for compound 8h against SIK1/2 were not provided in the source material.

Furthermore, pyrimidine (B1678525) analogues have been investigated as inhibitors of other enzymes, such as nicotinamide (B372718) N-methyltransferase (NNMT), a target for metabolic diseases. nih.gov Novel pyrimidine-5-carboxamide compounds have been identified as potent NNMT inhibitors. nih.gov

Receptor Binding Studies

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These studies are essential for understanding the pharmacological profile of pyrimidine-5-carboxamide analogues that may act on cell surface or intracellular receptors.

A series of pyrimidine carboxamides were synthesized and evaluated as agonists for the cholecystokinin 1 receptor (CCK1R). nih.gov Through these studies, a potent and structurally diverse CCK1R agonist was discovered, highlighting the potential of the pyrimidine core in designing receptor-modulating compounds. nih.gov

In another study, a large collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives were evaluated for their affinity and selectivity for the four human adenosine receptor (AR) subtypes. diva-portal.orgacs.org The binding affinity is typically expressed as the inhibition constant (Ki), which reflects the concentration of the ligand that occupies 50% of the receptors at equilibrium. The table below shows the binding affinities of selected pyrimidine-5-carbonitrile analogues for human adenosine receptors.

| Compound ID | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) |

| 18h | 1.49 ± 0.43 | 10.2 ± 3.52 | >1000 |

| 18t | 2.58 ± 0.67 | 1.73 ± 0.33 | >1000 |

| 18x | 9.70 ± 1.20 | 10.1 ± 3.7 | >1000 |

Cellular Assays for Biological Response Assessment

Following target identification through HTS, cellular assays are conducted to evaluate the biological effects of the compounds in a more complex, physiological environment. These assays provide insights into the compound's potential therapeutic applications.

Cell Proliferation and Viability Assays (e.g., Anti-Cancer Potential)

A significant area of investigation for pyrimidine-5-carboxamide analogues is their potential as anti-cancer agents. Cell proliferation and viability assays are used to assess the ability of these compounds to inhibit the growth of cancer cells or induce cell death.

Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. rsc.org The anti-cancer activity of these compounds was evaluated against several cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7). rsc.org One compound, 10b, exhibited excellent activity with low micromolar IC50 values against all three cell lines. rsc.org

The anti-proliferative activity of various pyrimidine derivatives has been widely reported. For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines. mdpi.com The results, presented as IC50 values, demonstrate the potent anti-proliferative effects of these compounds.

| Compound ID | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 10b | 3.56 | 5.85 | 7.68 |

| Erlotinib (reference) | 0.87 | 1.12 | 5.27 |

| Compound ID | C32 (Melanoma) IC50 (µM) | A375 (Melanoma) IC50 (µM) |

| 3b | 24.4 | 25.4 |

Mechanism-Based Cellular Assays (e.g., Autophosphorylation Inhibition)

To further elucidate the mechanism of action of promising compounds, mechanism-based cellular assays are employed. For compounds targeting kinases, assays that measure the inhibition of autophosphorylation are particularly informative.

In the context of HPK1 inhibitors, ELISA-based target engagement assays were used to measure the inhibition of SLP76 phosphorylation, a direct substrate of HPK1. nih.gov Furthermore, a downstream functional readout of IL-2 cytokine production in human peripheral blood mononuclear cells (PBMCs) was used to assess the cellular activity of the compounds. nih.gov These assays confirmed that the diaminopyrimidine carboxamide inhibitors could effectively engage their target in a cellular context and elicit a biological response.

Phenotypic Screening for Broader Biological Activities

Phenotypic screening is an approach that identifies compounds that produce a desired phenotypic change in a cell or organism without prior knowledge of the specific molecular target. This method is valuable for discovering compounds with novel mechanisms of action and for exploring the broader biological activities of a chemical series.

While specific phenotypic screening campaigns focused solely on 2,4-Dichloro-N-phenethylpyrimidine-5-carboxamide are not detailed in the available literature, the diverse biological activities reported for pyrimidine-5-carboxamide analogues—ranging from anti-inflammatory to anti-cancer and metabolic modulation—suggest that libraries of these compounds would be valuable assets for phenotypic screens. nih.govnih.gov Such screens could uncover unexpected therapeutic applications for this versatile chemical scaffold. Phenotypic screening libraries are often designed to be structurally diverse and possess drug-like properties to maximize the potential for identifying novel bioactive molecules. lifechemicals.com

Antimicrobial Activity Evaluation (e.g., Antitubercular, Antibacterial, Antifungal)

Derivatives of pyrimidine-5-carboxamide have been extensively studied for their potential to combat various microbial pathogens. These investigations have revealed significant activity against mycobacteria, bacteria, and fungi.

Antitubercular Activity

Several series of pyrimidine-5-carboxamide analogues have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb). A series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent activity against the H37Rv strain of Mtb, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 0.08 to 0.09 µM. ucl.ac.uk These compounds were identified as selective inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. ucl.ac.uk

Another study focused on 6-dialkylaminopyrimidine carboxamide analogues, resulting in a library of 37 new compounds. uj.ac.zasciety.org Seven of these compounds exhibited excellent in vitro activities with MIC90 values below 1.00 µM against the H37Rv Mtb strain and were found to be bactericidal. uj.ac.zasciety.org Similarly, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their anti-TB activity, with several compounds containing aryl moieties demonstrating potent activity against Mycobacterium tuberculosis. researchgate.net The anilinopyrimidine series has also been explored, with the most successful compound displaying an MIC of 3.12 μg/mL. nih.gov

Antitubercular Activity of Pyrimidine-5-carboxamide Analogues

| Compound Series | Target Organism | Key Findings (MIC) | Reference |

|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | M. tuberculosis H37Rv | Most active derivatives had MIC values of 0.08–0.09 µM. | ucl.ac.uk |

| 6-Dialkylaminopyrimidine carboxamides | M. tuberculosis H37Rv | Seven compounds showed MIC90 values below 1.00 µM. | uj.ac.zasciety.org |

| 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamides | Mycobacterium tuberculosis | Derivatives with aryl moieties demonstrated potent activity. | researchgate.net |

Antibacterial Activity

The antibacterial potential of pyrimidine-5-carboxamide analogues has been evaluated against both Gram-positive and Gram-negative bacteria. In a study involving 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones, certain compounds showed expressed antibacterial activity. tandfonline.com Specifically, compounds 8c and 8f were most active against Staphylococcus aureus (Gram-positive), while compounds 8c and 8d were the most potent against Escherichia coli (Gram-negative). tandfonline.com The antibacterial activity was assessed using methods such as agar well diffusion and determination of MIC. tandfonline.com

Antibacterial Activity of 3,4-Dihydropyrimidine-2(1H)-one Analogues

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 8c | Staphylococcus aureus | Most Expressed | tandfonline.com |

| 8f | Staphylococcus aureus | Most Expressed | tandfonline.com |

| 8c | Escherichia coli | Most Potent | tandfonline.com |

Antifungal Activity

The antifungal properties of pyrimidine-5-carboxamide derivatives have also been a subject of investigation. A series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested in vitro against several phytopathogenic fungi. nih.gov These tests revealed significant activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov

One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the control fungicide Pyrimethanil (32.1 μg/ml). nih.gov Other compounds in the same series also showed high inhibition rates against the tested fungi. nih.gov Additionally, studies on 3,4-dihydropyrimidine-2(1H)-ones identified that compounds 5h and 8e showed the highest antifungal activity against Candida albicans. tandfonline.com

Antifungal Activity of Pyrimidine-5-carboxamide Analogues

| Compound | Fungal Strain | Key Findings (EC50 / Inhibition) | Reference |

|---|---|---|---|

| 5o | Phomopsis sp. | EC50 value of 10.5 μg/ml | nih.gov |

| 5f | Phomopsis sp. | 100.0% inhibition at 50 µg/ml | nih.gov |

| 5n | B. dothidea | 84.1% inhibition at 50 µg/ml | nih.gov |

| 5o | B. dothidea | 88.5% inhibition at 50 µg/ml | nih.gov |

| 5h | Candida albicans | Highest Activity in its series | tandfonline.com |

Investigations into Other Observed Bioactivities

Beyond antimicrobial applications, research into pyrimidine-5-carboxamide analogues has uncovered other significant pharmacological activities, including anti-inflammatory effects, larvicidal properties, and cytotoxic potential against cancer cells.

Anti-inflammatory Activity

A series of pyrimidine-5-carboxamide derivatives were designed and synthesized as inhibitors of salt-inducible kinases (SIKs), which are known to play a critical role in the inflammation process. nih.gov One promising compound, designated 8h, was found to have favorable activity and selectivity on SIK1/2. Mechanistic studies showed that this compound significantly increased the expression of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov These findings suggest that pyrimidine-5-carboxamide derivatives have the potential to be developed as anti-inflammatory agents. nih.gov

Larvicidal Activity

In the search for new agents to control vector-borne diseases like malaria, a series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates were synthesized and evaluated for their larvicidal activities against Anopheles arabiensis, a major malaria vector. malariaworld.orgnih.gov Two derivatives, ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8b) and ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8f), demonstrated the highest larvicidal activity, causing mortality rates of 94% and 91%, respectively. malariaworld.orgnih.gov

Cytotoxic Activity

The cytotoxic potential of pyrimidine-5-carboxamide analogues against cancer cell lines has also been explored. In one study, the synthesized compounds were assessed in vitro using the MTT method against HT-29 (colon cancer) and A-549 (lung cancer) cell lines. tandfonline.com Compound 5f from this series showed the most potent activity against the tested cancer cell lines. tandfonline.com Another study on N-substituted quinoxaline-2-carboxamides, which are structurally related, identified N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells. mdpi.com

Molecular Mechanism of Action and Target Engagement Investigations

Biochemical Characterization of Protein-Ligand Interactions

Without experimental data, it is not possible to characterize the specific protein-ligand interactions of 2,4-Dichloro-N-phenethylpyrimidine-5-carboxamide. Such a characterization would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance to determine the binding affinity, kinetics, and the precise molecular contacts between the compound and its protein target.

Elucidation of Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways remains unknown. Elucidating this would require cellular assays to measure changes in the activity of specific signaling molecules, such as kinases, phosphatases, or transcription factors, upon treatment with the compound.

Identification of Specific Molecular Targets for this compound and Analogues

The specific molecular target or targets of this compound have not been identified in the available literature. Target identification is a critical step in understanding the mechanism of action of any bioactive compound and typically involves methods such as affinity chromatography, proteomics-based approaches, or genetic screens.

Allosteric Modulation and Orthosteric Binding Site Analysis

There is no information to suggest whether this compound acts as an allosteric modulator or binds to an orthosteric site on its putative target. This analysis would depend on the identification of the molecular target and subsequent structural and functional studies to determine the binding site and its effect on the protein's activity.

Computational Chemistry and in Silico Analysis of Pyrimidine 5 Carboxamides

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, or ligand, might interact with a protein target.

Prediction of Binding Modes and Affinities

In a hypothetical molecular docking study of 2,4-Dichloro-N-phenethylpyrimidine-5-carboxamide, researchers would first identify a relevant protein target. The three-dimensional structure of the compound would then be placed into the binding site of the protein using specialized software. This process would generate various possible binding poses, which are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is often predicted as the most likely binding mode. Computational studies on other dichlorinated benzamide (B126) derivatives have utilized this approach to predict binding energies and understand potential interactions. nih.govresearchgate.net

Identification of Key Interacting Residues

Once a plausible binding mode is predicted, the interactions between this compound and the amino acid residues of the target protein's active site would be analyzed. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, studies on similar heterocyclic compounds often reveal critical hydrogen bonds with specific residues like Cys502 or hydrophobic interactions with residues such as Ile428 and Leu553 in their respective protein targets. rsc.org Such information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for a series of pyrimidine-5-carboxamides, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors (e.g., physicochemical, electronic, and topological properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such models can be used to predict the activity of new, untested compounds. Studies on other pyrimidine (B1678525) derivatives have successfully used 3D-QSAR models to predict their herbicidal or antimicrobial activities. nih.gov

Pharmacophore Generation and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of a highly active compound like this compound, or a set of active analogues, a pharmacophore model could be generated. This model would highlight key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This pharmacophore could then be used to virtually screen large chemical databases to identify other diverse compounds that fit the model and are therefore likely to be active. This approach has been applied to identify potential inhibitors for various biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time.

For this compound, an MD simulation would typically be performed on its complex with a target protein, as predicted by molecular docking. The simulation would provide insights into the dynamic stability of the complex, showing how the ligand and protein atoms move and interact over a period of nanoseconds or longer. Analysis of the simulation trajectory can reveal the stability of key interactions, the flexibility of different parts of the molecule and protein, and can be used to calculate a more accurate binding free energy. This technique has been employed to validate the stability of ligand-protein complexes for various carboxamide-containing compounds. nih.govresearchgate.net

In Silico Lead Generation and Optimization Strategies

The development of novel therapeutic agents often involves the identification and refinement of lead compounds. For the pyrimidine-5-carboxamide scaffold, computational, or in silico, methods play a pivotal role in accelerating this process. These techniques allow for the rational design and evaluation of new derivatives, such as this compound, by predicting their biological activity and pharmacokinetic properties before their actual synthesis. This virtual screening and optimization process is both time-efficient and cost-effective.

A primary in silico strategy for lead generation is virtual screening, where large libraries of compounds are computationally docked against a biological target. nih.gov For pyrimidine-5-carboxamides, this could involve docking derivatives against the active site of a target protein to predict their binding affinity and mode of interaction. The binding energy, a key parameter obtained from docking studies, helps in prioritizing compounds for synthesis and further testing. researchgate.net

Once a lead compound is identified, lead optimization focuses on modifying its chemical structure to enhance desired properties like potency and selectivity while minimizing undesirable effects. Structure-activity relationship (SAR) studies are crucial in this phase, investigating how changes in the chemical structure of the pyrimidine-5-carboxamide core affect its biological activity. nih.govhumanjournals.com For instance, modifications at various positions of the pyrimidine ring can significantly influence the compound's interaction with its target. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interactions over time, providing insights into the stability of the complex. nih.gov These simulations can reveal subtle conformational changes that are not apparent from static docking studies. Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are employed to assess the drug-likeness of the designed compounds. researchgate.netbohrium.com These predictions help in identifying potential liabilities early in the drug discovery process, guiding the design of compounds with better pharmacokinetic profiles.

Quantum chemical computations, such as Density Functional Theory (DFT), are also utilized to understand the electronic properties of pyrimidine-5-carboxamides. researchgate.net These calculations can provide information on molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic parameters that are important for receptor binding. researchgate.netresearchgate.net

The following tables summarize key aspects of in silico lead generation and optimization strategies applied to pyrimidine-5-carboxamide derivatives.

| Computational Technique | Application in Lead Generation & Optimization | Key Parameters Evaluated | References |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding Energy, Docking Score, Hydrogen Bond Interactions | remedypublications.commdpi.comresearchgate.net |

| Virtual Screening | Screens large compound libraries to identify potential hits. | Docking Score, Pharmacophore Matching | nih.gov |

| Structure-Activity Relationship (SAR) | Relates chemical structure to biological activity to guide optimization. | Potency (IC50/EC50), Selectivity | nih.govhumanjournals.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex. | RMSD, RMSF, Interaction Stability | nih.gov |

| ADME/T Prediction | Assesses drug-likeness and potential toxicity. | Lipinski's Rule of Five, Solubility, Permeability | researchgate.netbohrium.com |

| Density Functional Theory (DFT) | Calculates electronic properties of molecules. | HOMO/LUMO energies, Electrostatic Potential | researchgate.netresearchgate.net |

| Structural Modification Strategy | Rationale | Predicted Outcome | Relevant In Silico Method |

| Substitution at Pyrimidine Core | To explore new interactions with the target's binding pocket. | Improved binding affinity and selectivity. | Molecular Docking, SAR |

| Modification of the Carboxamide Linker | To alter flexibility and hydrogen bonding capacity. | Enhanced binding and improved pharmacokinetic properties. | Molecular Dynamics, ADME/T Prediction |

| Variation of the N-phenethyl Group | To probe hydrophobic pockets and establish additional interactions. | Increased potency and target specificity. | Molecular Docking, SAR |

By integrating these computational strategies, researchers can systematically explore the chemical space around the pyrimidine-5-carboxamide scaffold to design and identify novel drug candidates with improved therapeutic potential.

Future Research Directions and Therapeutic Potential

Design of Novel Pyrimidine-5-carboxamide Chemotypes

The exploration of novel pyrimidine-5-carboxamide chemotypes is a key area for future research. The core structure of 2,4-dichloro-N-phenethylpyrimidine-5-carboxamide offers multiple points for chemical modification, allowing for the generation of diverse analogs with potentially improved biological activities and drug-like properties.

Key Structural Features for Modification:

| Position | Current Substituent | Potential Modifications | Rationale for Modification |

| C2 | Chloro | Amino, substituted amino, alkoxy, thioether groups | To enhance target binding affinity and selectivity. |

| C4 | Chloro | Anilino, substituted anilino, various heterocyclic rings | To modulate pharmacokinetic properties and explore new target interactions. |

| N (Amide) | Phenethyl | Alkyl chains, substituted phenyl rings, heterocyclic moieties | To alter solubility, metabolic stability, and target engagement. |

| C5 (Carboxamide) | Carboxamide | Bioisosteric replacements (e.g., sulfonamide, tetrazole) | To improve metabolic stability and patentability. |

Recent studies have highlighted the importance of these modifications. For instance, the synthesis of novel pyrimidine-5-carboxamides has led to the discovery of potent inhibitors of salt-inducible kinases (SIKs) with anti-inflammatory properties. nih.gov Another series of pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), a target for metabolic diseases like type 2 diabetes. nih.gov These examples underscore the vast potential for discovering new therapeutic agents by systematically exploring the chemical space around the pyrimidine-5-carboxamide scaffold.

Integration of Advanced Synthetic Methodologies for Library Generation

To efficiently explore the vast chemical diversity of pyrimidine-5-carboxamide derivatives, the integration of advanced synthetic methodologies is crucial. Traditional multi-step synthesis can be time-consuming and labor-intensive. Modern approaches offer pathways to accelerate the generation of large and diverse compound libraries for high-throughput screening.

Advanced Synthetic Strategies:

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, allow for the one-pot synthesis of complex pyrimidine (B1678525) scaffolds from simple starting materials. mdpi.com A four-component reaction strategy for pyrimidine carboxamide synthesis has also been developed, showcasing the efficiency of MCRs. bohrium.com

Solid-Phase Synthesis: This technique enables the rapid synthesis and purification of large numbers of compounds by anchoring the starting material to a solid support. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for automated synthesis.

Solvent-Free Synthesis: The use of ammonium (B1175870) chloride under solvent-free conditions provides an eco-friendly and efficient method for the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. ias.ac.in

By embracing these advanced methodologies, medicinal chemists can rapidly generate extensive libraries of this compound analogs, significantly accelerating the pace of drug discovery.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of many diseases. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, offers a promising strategy for treating multifactorial diseases like cancer and inflammatory disorders. mdpi.com The pyrimidine-5-carboxamide scaffold is well-suited for the design of multi-target drugs due to its ability to interact with various biological targets. mdpi.com

Potential Multi-Targeting Strategies:

| Therapeutic Area | Potential Target Combination | Rationale |

| Oncology | Kinase inhibitors (e.g., EGFR, FLT3, CDK2) and other cancer-related targets | To overcome drug resistance and achieve synergistic anti-cancer effects. mdpi.comgsconlinepress.com |

| Inflammatory Diseases | SIKs and other inflammatory mediators (e.g., cytokines) | To modulate multiple pathways involved in the inflammatory cascade. nih.gov |

| Metabolic Diseases | NNMT and other metabolic enzymes | To address the complex interplay of factors contributing to metabolic disorders. nih.gov |

The development of a single compound that can modulate multiple disease-relevant targets could lead to more effective and durable therapeutic responses. nih.gov Future research should focus on designing pyrimidine-5-carboxamide derivatives with specific polypharmacological profiles.

Development of Advanced In Vitro Biological Systems for Evaluation

The successful development of novel therapeutics relies on the availability of robust and predictive in vitro biological assays. As our understanding of disease biology grows, so too must the sophistication of our screening platforms.

Advanced In Vitro Models:

3D Cell Culture Models (Spheroids and Organoids): These models more accurately mimic the in vivo microenvironment of tissues and tumors, providing more physiologically relevant data on drug efficacy and toxicity compared to traditional 2D cell cultures. researchgate.net

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of a compound's biological effects.

Patient-Derived Xenografts (PDXs): While an in vivo method, the generation of in vitro cultures from PDX models allows for the screening of compounds against a panel of patient-derived tumor cells, potentially enabling personalized medicine approaches.

The evaluation of novel pyrimidine-5-carboxamide derivatives in these advanced in vitro systems will provide more predictive data on their potential clinical efficacy and guide the selection of the most promising candidates for further development. researchgate.netnih.gov

Contribution to Chemical Biology Tool Development and Probe Discovery

Beyond their therapeutic potential, pyrimidine-5-carboxamide derivatives can also serve as valuable tools for chemical biology research. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context.

Applications in Chemical Biology:

Target Identification and Validation: Potent and selective pyrimidine-5-carboxamide derivatives can be used to validate the role of a specific target in a disease process.

Mechanism of Action Studies: Labeled versions of these compounds (e.g., with fluorescent tags or biotin) can be used to visualize their subcellular localization and identify binding partners.

Assay Development: These compounds can serve as reference standards in the development of new high-throughput screening assays.

The development of highly selective and well-characterized pyrimidine-5-carboxamide chemical probes will not only advance our understanding of fundamental biological processes but also pave the way for the discovery of novel drug targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Dichloro-N-phenethylpyrimidine-5-carboxamide to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with pyrimidine-5-carboxylic acid derivatives as precursors. Chlorination at the 2- and 4-positions is typically achieved using POCl₃ or PCl₃ under reflux conditions (60–80°C, 6–12 hours) .

- Step 2 : Introduce the phenethylamine moiety via amide coupling. Use coupling agents like HATU or DCC in anhydrous DMF at 0–25°C for 4–8 hours. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Solvent choice (DMF enhances solubility but may require rigorous drying), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the phenethyl group (δ 2.8–3.2 ppm for CH₂ adjacent to NH, δ 7.2–7.4 ppm for aromatic protons) and pyrimidine protons (δ 8.3–8.6 ppm) .

- ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and chlorinated pyrimidine carbons (δ 125–135 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 340–345 .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time ~12–14 minutes under isocratic conditions (acetonitrile:water 60:40) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC. Chlorinated pyrimidines show instability at pH >8 due to hydrolytic dechlorination .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and thermal decomposition patterns .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Step 1 : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity (Kd < 1 µM is ideal) .

- Step 2 : Assess metabolic stability in liver microsomes (human/rat). Low in vivo activity may correlate with rapid CYP450-mediated oxidation of the phenethyl group .

- Step 3 : Use pharmacokinetic modeling (e.g., compartmental analysis) to predict bioavailability. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance plasma half-life .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Core Modifications :

- Replace chlorine at position 4 with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .

- Vary the phenethyl substituent (e.g., halogenated or methylated aryl groups) to modulate lipophilicity (logP 2.5–3.5 optimal) .

- Assay Design :

- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values < 100 nM indicate high potency .

- Cross-screen against off-targets (e.g., GPCRs) to evaluate selectivity .

Q. What computational approaches predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide. The pyrimidine core aligns with ATP-binding pockets in kinases (e.g., hinge region interactions via N1 and N3) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD < 2 Å indicates stable binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in different cell lines?

- Methodological Answer :

- Variable 1 : Cell permeability differences. Use LC-MS/MS to quantify intracellular concentrations. Low uptake (<10 µM) in resistant lines may explain discrepancies .

- Variable 2 : Culture conditions. Test under hypoxia (1% O₂) vs. normoxia; hypoxic cells may show reduced sensitivity due to altered metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.